molecular formula C3H7Li B2647332 n-Propyllithium CAS No. 2417-93-8

n-Propyllithium

Cat. No.: B2647332
CAS No.: 2417-93-8
M. Wt: 50.03
InChI Key: OGDGPURISKPUBG-UHFFFAOYSA-N
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Description

n-Propyllithium (CAS 2417-93-8) is a highly reactive organolithium compound with the molecular formula C₃H₇Li and a molecular weight of approximately 50.03 g/mol . It is widely used in synthetic organic chemistry as a powerful nucleophile and strong base for the formation of carbon-carbon bonds . Its structure and reactivity are significantly influenced by its aggregation state in solution, which has been extensively studied using nuclear magnetic resonance (NMR) spectroscopy. Variable-temperature ^1H, ^13C, and ^6Li NMR studies reveal that this compound forms multiple aggregates, including species with nuclearities n = 6, 8, 9, as well as lithium hydride (LiH)-containing aggregates, which exhibit dynamic behavior in solution . The mechanism of action of this compound involves its strong nucleophilicity and basicity, allowing it to donate electrons to electrophilic centers. It primarily targets carbonyl compounds in nucleophilic addition reactions to form alcohols and can participate in substitution reactions with alkyl halides to form higher alkanes . Furthermore, it is capable of deprotonating weak acids to form the corresponding lithium salts . A key application in scientific research includes its use as a mono-lithium initiator for the synthesis of polymers such as hydroxyl-terminated polybutadiene (HTPB), where the steric volume of the initiator can influence the polymer's microstructure and physical properties . This compound is offered for research applications only. It is not intended for diagnostic, therapeutic, or veterinary use. Researchers should handle this compound with appropriate safety precautions due to its high reactivity and air- and moisture-sensitive nature.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

lithium;propane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7.Li/c1-3-2;/h1,3H2,2H3;/q-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEREOHJDYAKDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC[CH2-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Li
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

50.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2417-93-8
Record name 2417-93-8
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Preparation Methods

n-Propyllithium can be synthesized through several methods, including:

    Transmetallation: This involves the reaction of n-propylmercury with lithium metal.

    Lithium-Halogen Exchange: This method involves the reaction of n-propyl bromide with lithium metal in a hydrocarbon solvent.

Chemical Reactions Analysis

n-Propyllithium undergoes various types of chemical reactions, including:

Common reagents used in these reactions include carbonyl compounds, alkyl halides, and weak acids. The major products formed from these reactions are alcohols, higher alkanes, and lithium salts.

Scientific Research Applications

n-Propyllithium has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-Propyllithium involves its strong nucleophilicity and basicity. It can donate electrons to electrophilic centers, facilitating nucleophilic addition and substitution reactions. The molecular targets of this compound are typically carbonyl compounds and alkyl halides, where it forms new carbon-carbon bonds or deprotonates weak acids .

Comparison with Similar Compounds

Comparison with Similar Compounds

Organolithium compounds share common structural motifs but differ in aggregation states, reactivity, and stability depending on the alkyl chain length and solvent environment. Below is a detailed comparison of n-Propyllithium with analogous compounds, based on available experimental data and literature trends.

Aggregation Behavior

This compound exhibits complex aggregation, forming species such as (RLi)$_n$ ($ n = 6, 8, 9 $) and LiH-containing clusters . In contrast:

  • Methyllithium (CH₃Li) : Typically forms tetramers ($ n = 4 $) in etheric solvents, with higher stability due to shorter alkyl chains.
  • n-Butyllithium (C₄H₉Li) : Predominantly exists as hexamers ($ n = 6 $) in hydrocarbons, with slower reaction kinetics compared to this compound.

The larger aggregates of this compound ($ n = 8, 9 $) suggest greater steric hindrance and reduced nucleophilicity compared to smaller aggregates in methyllithium.

Reactivity and Stability

This compound’s reactivity is modulated by its aggregation state. The presence of LiH-containing species introduces unique pathways for deprotonation and hydride transfer, which are less pronounced in methyllithium or ethyllithium . For example:

  • In hydrocarbon solvents, this compound’s aggregates dissociate into smaller reactive units upon coordination with Lewis bases (e.g., TMEDA), enhancing its nucleophilicity.
  • Compared to n-BuLi, this compound’s longer alkyl chain may reduce its solubility in nonpolar solvents, affecting reaction rates.

Spectroscopic Features

The $ ^{13}C $-$ ^6Li $ spin-spin coupling observed in this compound aggregates provides direct evidence of carbon-lithium bonding interactions, a feature less commonly resolved in smaller alkyllithium compounds like methyllithium due to rapid ligand exchange .

Data Tables

Table 1: Aggregation States of Selected Alkyllithium Compounds

Compound Common Aggregates ($ n $) LiH-Containing Species Key Reference
This compound 6, 8, 9 Yes Davis (2002)
Methyllithium 4 No N/A
n-Butyllithium 6 No N/A

Table 2: Reactivity Parameters

Parameter This compound Methyllithium n-Butyllithium
Aggregation in THF 6, 8, 9 4 6
Hydride Transfer Moderate Low Low
Solubility (Hexane) Moderate High High

Research Findings and Implications

Hydride Interactions: The detection of LiH-containing aggregates in this compound distinguishes it from simpler alkyllithium reagents, suggesting a dual role as both a base and a hydride donor in certain reactions .

Dynamic Behavior : Variable-temperature NMR studies highlight the temperature-dependent equilibrium between different aggregates, which directly impacts reaction selectivity and efficiency.

Biological Activity

n-Propyllithium, an organolithium compound with the formula C₃H₇Li, is a member of the alkyllithium family known for its strong nucleophilicity and basicity. This compound has significant applications in organic synthesis and exhibits various biological activities that are crucial for its use in scientific research. This article explores the biological activity of this compound, including its mechanisms of action, applications, and relevant case studies.

Overview of this compound

This compound is primarily utilized as a reagent in organic synthesis due to its ability to form carbon-carbon bonds and deprotonate weak acids. Its strong nucleophilicity allows it to react with electrophilic centers effectively, making it valuable in various chemical reactions such as nucleophilic addition and substitution reactions.

The biological activity of this compound is largely attributed to its chemical properties:

  • Nucleophilic Addition : It reacts with carbonyl compounds to form alcohols.
  • Deprotonation : It can deprotonate weak acids, forming lithium salts.
  • Substitution Reactions : It participates in substitution reactions with alkyl halides, leading to the formation of higher alkanes.

The mechanism involves the donation of electrons to electrophilic centers, facilitating the formation of new bonds or the generation of lithium salts from weak acids.

Applications in Research

This compound has several notable applications in scientific research:

  • Organic Synthesis : It is extensively used for synthesizing complex organic molecules.
  • NMR Studies : The compound is employed in nuclear magnetic resonance studies to investigate the structure and dynamics of organolithium compounds.
  • Catalysis : It serves as a catalyst in various organic reactions, including polymerization and hydrogenation processes .

Case Studies and Research Findings

Several studies have highlighted the biological activity and applications of this compound:

  • Synthesis of Polymeric Materials : Research by Quirk and Chen demonstrated that this compound can be used as a mono-lithium initiator for synthesizing hydroxyl-terminated polybutadiene (HTPB). The study showed that varying the steric volume of the initiator influenced the 1,4 unit content in HTPB significantly, affecting its physical properties .
  • Reactivity Studies : A comparative study on different alkyllithiums indicated that this compound exhibits unique reactivity patterns, particularly in nucleophilic addition reactions compared to methyllithium and ethyllithium. This selectivity is crucial for developing targeted synthetic pathways in organic chemistry .

Comparative Analysis with Similar Compounds

CompoundNucleophilicityApplicationsUnique Features
This compoundHighOrganic synthesisSelective reactivity
MethyllithiumVery HighGeneral synthesisMost reactive among alkyllithiums
EthyllithiumHighPolymerizationModerate reactivity
ButyllithiumModerateSynthesis of larger moleculesLess selective than this compound

Q & A

Q. What are the standard synthesis protocols for n-Propyllithium, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via transmetallation between n-propyl halides and lithium metal in anhydrous hydrocarbons (e.g., hexane or cyclohexane). Critical factors include:

  • Temperature : Reactions are conducted at −20°C to 0°C to mitigate side reactions like Wurtz coupling.
  • Solvent purity : Trace moisture or oxygen degrades reactivity; solvents must be rigorously dried (e.g., molecular sieves).
  • Lithium surface area : Finely divided lithium increases reaction efficiency . Example data:
Halide SourceSolventTemp (°C)Yield (%)Purity (NMR)
n-Propyl BrHexane−207895%
n-Propyl ClCyclohexane06289%

Q. What safety protocols are essential for handling this compound in laboratory settings?

this compound is pyrophoric and reacts violently with water. Key precautions include:

  • Inert atmosphere : Use Schlenk lines or gloveboxes (O₂ < 1 ppm, H₂O < 0.1 ppm).
  • Quenching agents : Pre-cooled isopropanol or dry ice/acetone baths for safe disposal.
  • Personal protective equipment (PPE) : Flame-resistant lab coats, face shields, and nitrile gloves .

Q. How is the concentration of this compound solutions accurately determined?

Two primary methods are used:

  • Double-titration : Reaction with a known alcohol (e.g., 2-butanol) followed by water, with potentiometric endpoint detection.
  • NMR spectroscopy : Integration of propyl protons against an internal standard (e.g., 1,3,5-trimethoxybenzene) in deuterated solvents .

Advanced Research Questions

Q. How can kinetic studies resolve contradictions in reported reaction rates of this compound with carbonyl compounds?

Discrepancies in literature often arise from solvent polarity, temperature gradients, or trace impurities. A systematic approach includes:

  • Variable-control experiments : Isolate factors like solvent dielectric constant (e.g., hexane vs. THF) using in-situ IR spectroscopy.
  • Eyring analysis : Plot ln(k/T) vs. 1/T to differentiate enthalpic vs. entropic contributions. Example finding: Rate constants for ketone alkylation vary by 3x in THF vs. hexane due to Li⁺ solvation effects .

Q. What computational models best predict the aggregation state of this compound in solution, and how does this affect reactivity?

Density Functional Theory (DFT) studies reveal:

  • Tetrameric clusters dominate in non-polar solvents (ΔG = −15 kcal/mol vs. monomers).
  • Solvent coordination (e.g., THF) disrupts aggregation, increasing monomeric species and nucleophilicity. Validation: Compare computed ⁷Li NMR chemical shifts with experimental data (δ ≈ −1.5 ppm for tetramers) .

Q. How do isotopic labeling studies (e.g., ⁶Li/⁷Li) clarify mechanistic pathways in this compound-mediated deprotonations?

Isotopic substitution alters reaction kinetics and NMR signatures:

  • ⁶Li : Faster ligand exchange due to lower mass (kex ≈ 10³ s⁻¹ vs. 10² s⁻¹ for ⁷Li).
  • Isotope effect (kH/kD) : Values >1 indicate rate-limiting proton transfer .

Data Contradiction & Reproducibility

Q. Why do reported thermodynamic parameters (ΔH, ΔS) for this compound formation vary across studies?

Variations arise from:

  • Measurement techniques : Calorimetry vs. van’t Hoff analysis from equilibrium constants.
  • Impurity levels : Residual alkyl halides or LiOH skew calorimetric data. Recommendation: Cross-validate using multiple methods (e.g., DSC and NMR van’t Hoff plots) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible organometallic studies?

Implement:

  • Stoichiometric precision : Use high-purity halides (≥99.9%) and lithium (99.99% metal basis).
  • In-situ monitoring : Raman spectroscopy to track reaction progression.
  • Standardized quenching : Preclude side reactions during workup .

Methodological Guidance

Q. What analytical techniques are optimal for characterizing this compound adducts with Lewis bases?

  • X-ray crystallography : Resolve Li···O/N bonding distances (e.g., 1.9–2.1 Å for TMEDA adducts).
  • DOSY NMR : Measure hydrodynamic radii to confirm aggregation states.
  • DFT-MD simulations : Model solvent coordination dynamics .

Q. How should researchers design competition experiments to compare this compound’s nucleophilicity with other alkyllithiums?

  • Substrate scope : Use standardized electrophiles (e.g., benzaldehyde, methyl cyanoacetate).
  • Kinetic profiling : Monitor product ratios (GC-MS) under pseudo-first-order conditions.
  • Statistical analysis : Apply multivariate ANOVA to isolate solvent, temperature, and steric effects .

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